molecular formula C8H12NO2+ B1236493 (4-Hydroxy-3-methoxyphenyl)methanaminium

(4-Hydroxy-3-methoxyphenyl)methanaminium

Cat. No.: B1236493
M. Wt: 154.19 g/mol
InChI Key: WRPWWVNUCXQDQV-UHFFFAOYSA-O
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Description

(4-Hydroxy-3-methoxyphenyl)methanaminium, also known as vanillylamine hydrochloride (CAS 7149-10-2), is a quaternary ammonium salt derived from benzylamine. Its structure consists of a phenyl ring substituted with a hydroxyl group at position 4, a methoxy group at position 3, and a protonated aminomethyl group (-CH2NH3+) . Key properties include:

  • Melting Point: 219–221°C
  • Boiling Point: 292.9°C at 760 mmHg
  • Flash Point: 130.9°C .

This compound is notable for its role as a synthetic intermediate in medicinal chemistry. Derivatives of its precursor, 1-(4-hydroxy-3-methoxyphenyl)ethanone, exhibit antioxidant and antimicrobial activities .

Properties

Molecular Formula

C8H12NO2+

Molecular Weight

154.19 g/mol

IUPAC Name

(4-hydroxy-3-methoxyphenyl)methylazanium

InChI

InChI=1S/C8H11NO2/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4,10H,5,9H2,1H3/p+1

InChI Key

WRPWWVNUCXQDQV-UHFFFAOYSA-O

SMILES

COC1=C(C=CC(=C1)C[NH3+])O

Canonical SMILES

COC1=C(C=CC(=C1)C[NH3+])O

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride

  • Structure : Ethylamine chain attached to the phenyl ring (vs. benzylamine in the target compound).
  • Key Differences : The ethylamine chain may enhance solubility but reduce steric hindrance compared to the benzylamine group.
  • Applications : Used in research for neurotransmitter studies due to structural similarity to dopamine .

N3-Trimethyl(2-oxiranyl)methanaminium chloride

  • Structure : Quaternary ammonium with a trimethyl group and an oxirane (epoxide) ring.
  • Key Differences : The oxirane ring introduces reactivity for cross-linking, while the trimethyl groups increase hydrophobicity.
  • Biological Activity: Promotes growth in saprotrophic fungi (e.g., Fomitopsis pinicola) but inhibits mycorrhizal species like Ganoderma applanatum .

1,7-Bis-(4-hydroxy-3-methoxyphenyl)-heptane-3,5-diol

  • Structure: Curcuminoid with two 4-hydroxy-3-methoxyphenyl groups linked by a heptane diol chain.
  • Key Differences : Extended conjugation and diol groups enhance antioxidant capacity via radical scavenging.
  • Activity: Exhibits curcumin-like antioxidant properties, surpassing simpler phenolic amines in efficacy .

Pyridin-2(1H)-one Derivatives

  • Structure: Synthesized from 1-(4-hydroxy-3-methoxyphenyl)ethanone, featuring pyridone rings with bromophenyl or methoxyphenyl substituents.
  • Activity :
    • 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile : 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%).
    • 4-(4-Methoxyphenyl) derivative : Only 17.55% activity, highlighting the critical role of electron-withdrawing groups (e.g., bromine) in enhancing radical scavenging .

Data Table: Comparative Analysis

Compound Structure Highlights Key Properties/Activities Reference
(4-Hydroxy-3-methoxyphenyl)methanaminium Benzylamine backbone, HCl salt Antioxidant, antimicrobial intermediates
2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Ethylamine chain Neurotransmitter analog research
N3-Trimethyl(2-oxiranyl)methanaminium Oxirane ring, trimethyl groups Fungal growth modulation
1,7-Bis-(4-hydroxy-3-methoxyphenyl)-heptane-3,5-diol Curcuminoid framework High antioxidant activity
Pyridin-2(1H)-one derivatives Bromophenyl/methoxyphenyl substituents 79.05% (Br) vs. 17.55% (OMe) antioxidant

Research Findings and Implications

  • Antioxidant Mechanisms : The 4-hydroxy-3-methoxyphenyl moiety is critical for radical scavenging. Bulky substituents (e.g., bromine) enhance activity by stabilizing radical intermediates .
  • Biological Interactions : Quaternary ammonium compounds like N3-trimethyl(2-oxiranyl)methanaminium chloride exhibit species-specific effects on fungi, suggesting tailored applications in agriculture or bioremediation .
  • Structural Optimization : Ethylamine derivatives (e.g., 2-(4-hydroxy-3-methoxyphenyl)-ethylamine) may offer improved blood-brain barrier penetration for neurological applications compared to benzylamine analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Hydroxy-3-methoxyphenyl)methanaminium
Reactant of Route 2
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(4-Hydroxy-3-methoxyphenyl)methanaminium

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